
2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropylamino group and a pyrazolyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the 5-methyl-1h-pyrazole ring.
Introduction of the isopropylamino group: This step involves the reaction of the pyrazole derivative with isopropylamine under controlled conditions to introduce the isopropylamino group.
Formation of the propanamide moiety: This step involves the reaction of the intermediate compound with appropriate reagents to form the final propanamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield, purity, and cost-effectiveness. Common industrial techniques include:
Batch processing: Involves the sequential addition of reagents and intermediates in a controlled manner.
Continuous flow processing: Involves the continuous flow of reactants through a series of reactors to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: May yield amines or other reduced derivatives.
Substitution: May yield substituted pyrazole derivatives.
Applications De Recherche Scientifique
2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.
Modulation of signaling pathways: The compound may modulate signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide can be compared with other similar compounds, such as:
2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanamide: Lacks the methyl group on the pyrazole ring, which may affect its chemical properties and reactivity.
2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)butanamide: Contains an additional carbon in the propanamide chain, which may influence its biological activity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H18N4O |
|---|---|
Poids moléculaire |
210.28 g/mol |
Nom IUPAC |
3-(5-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C10H18N4O/c1-7(2)13-9(10(11)15)6-14-8(3)4-5-12-14/h4-5,7,9,13H,6H2,1-3H3,(H2,11,15) |
Clé InChI |
HRJYIPNSNWVEMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=NN1CC(C(=O)N)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


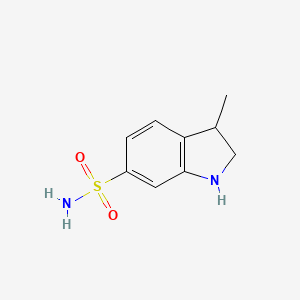
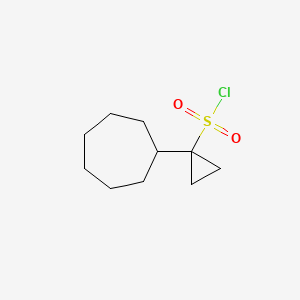

![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride](/img/structure/B13636248.png)
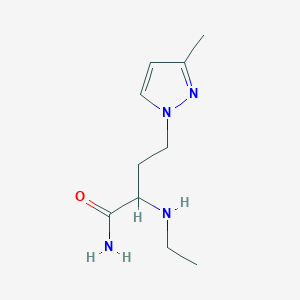
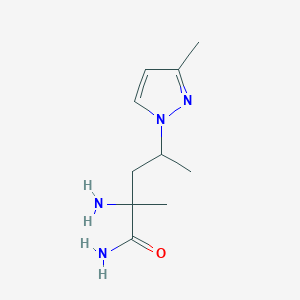
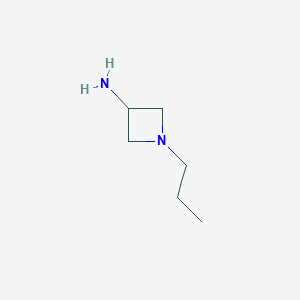


![6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13636296.png)


![2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde](/img/structure/B13636316.png)

